Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2
Description
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAQOFAFDHVKQE-KVIJGQROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of D-Glucuronic Acid
D-Glucuronic acid is acetylated to protect hydroxyl groups:
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Reagents : Acetic anhydride, pyridine (catalytic).
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Conditions : 0°C → room temperature, 12 hours.
Mechanism : Nucleophilic acyl substitution, where pyridine neutralizes HCl byproducts.
Methyl Ester Formation
The carboxyl group is esterified:
Analysis :
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¹H NMR (CDCl₃): δ 5.21 (t, H-2), 5.07 (t, H-3), 5.01 (t, H-4), 3.65 (s, OCH₃).
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IR : 1745 cm⁻¹ (C=O ester), 1230 cm⁻¹ (C-O).
Nitration of 4-Hydroxybenzaldehyde
Product Characterization :
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Melting Point : 92–94°C.
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HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
Glycosidic Bond Formation
The glucuronate core is linked to 4-formyl-2-nitrophenol via a Mitsunobu reaction:
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Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine (PPh₃).
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Conditions : Dry THF, 0°C → room temperature, 24 hours.
Optimization Table :
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | −20°C to 40°C | 0–25°C | Maximizes selectivity |
| Equivalents of DIAD | 1.0–2.5 | 1.8 | Prevents overcoupling |
| Reaction Time | 12–48 hours | 24 hours | Balances completion vs. degradation |
Side Reactions :
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Competing elimination (reduced by low temperature).
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Oxidative degradation of the aldehyde group (mitigated by inert atmosphere).
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
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¹³C NMR (CDCl₃): δ 170.1 (C=O acetyl), 169.8 (C=O ester), 152.3 (aromatic C-NO₂).
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HRMS : m/z calculated for C₂₀H₂₁NO₁₃ [M+H]⁺: 484.1145; found: 484.1148.
| Parameter | Specification | Rationale |
|---|---|---|
| Temperature | −20°C (±2°C) | Minimizes thermal degradation |
| Humidity | <10% RH (desiccated) | Prevents hydrolysis |
| Light Exposure | Amber vials | Avoids photolysis |
Comparative Analysis of Synthetic Routes
Mitsunobu vs. SN2 Coupling
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mitsunobu | 60–65 | >96 | Moderate |
| SN2 (K₂CO₃, DMF) | 45–50 | 88–92 | High |
Trade-offs : Mitsunobu offers higher purity but requires stringent anhydrous conditions, whereas SN2 is scalable but less selective.
Industrial-Scale Production Challenges
Cost Drivers
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DIAD and PPh₃ : Account for 70% of raw material costs.
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Chromatography : Bottleneck in large-scale batches (alternatives: crystallization).
Chemical Reactions Analysis
Types of Reactions: Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2, a compound with the CAS number 148579-93-5, has garnered attention primarily for its applications in the field of antibody-drug conjugates (ADCs) . This article delves into its scientific research applications, highlighting its role, mechanisms, and case studies.
Antibody-Drug Conjugates (ADCs)
The primary application of Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 is in the development of ADCs. ADCs leverage the specificity of antibodies to deliver cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while reducing systemic toxicity .
Research Studies and Case Examples
Several studies have documented the effectiveness and utility of Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 in ADC formulations:
Broader Implications in Pharmacology
Beyond ADCs, Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 may have implications in other areas such as:
- Immunology : Investigating how modified antibodies can modulate immune responses.
- Targeted Therapy : Developing more effective treatments for various malignancies through precision medicine approaches.
Mechanism of Action
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 functions as a cleavable linker in ADCs. The mechanism involves the cleavage of the linker in the presence of specific enzymes or conditions within the target cells. This cleavage releases the cytotoxic drug, which then exerts its effects on the cancer cells. The molecular targets and pathways involved include the binding of the antibody to cancer cell antigens, internalization of the ADC, and subsequent release of the drug within the cell .
Comparison with Similar Compounds
Key Properties :
- Physical State : Solid at room temperature .
- Storage : Requires storage at 4°C in dry, light-protected conditions to maintain stability .
- Solubility : Compatible with DMSO for stock solutions (e.g., 10 mM solution provided in 25 µL aliquots) .
- Applications : Primarily employed as a cleavable ADC linker, facilitating controlled release of cytotoxic payloads in cancer therapeutics .
Comparison with Similar Compounds
Table 1: Comparative Analysis of ADC Linkers
Key Differentiators:
Cleavage Mechanism: Unlike protease-dependent linkers (e.g., Val-Cit-PAB), Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 likely relies on nitroreductase activity for payload release, which may offer tumor microenvironment-specific activation .
Molecular Weight: Its lower molecular weight (483.38 vs.
Storage and Handling : Requires stringent light-protected storage at 4°C, unlike RT-stable linkers such as SMCC .
Limitations in Comparative Data:
The evidence provided lacks explicit studies comparing this compound with others. However, its structural features (e.g., nitro group) and physicochemical properties suggest unique advantages in solubility and cleavage specificity compared to conventional linkers.
Research and Development Considerations
- Formulation : Stock solutions in DMSO must be prepared cautiously to avoid precipitation, with recommended working concentrations between 1–10 mM .
- Purity : Available at ≥98% purity, meeting stringent quality standards for ADC synthesis .
- Synthesis : Intermediate characterization during synthesis is critical to ensure reproducibility, as per guidelines for carbohydrate-based compounds .
Biological Activity
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is a complex organic compound with potential biological activities that warrant detailed examination. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a glucopyranuronate core modified with acetyl groups and a nitrophenyl aldehyde moiety. Its molecular formula is C14H17NO8, and it possesses significant hydrophilicity due to the glucopyranuronate component.
Biological Activity
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Effects
Research indicates that derivatives of glucopyranuronates exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. In vitro studies demonstrate that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
Table 1: Cytokine Inhibition by this compound
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 300 | 150 | 50% |
| IL-6 | 250 | 100 | 60% |
| IL-1β | 200 | 80 | 60% |
Anticancer Activity
In cancer research, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Studies have demonstrated that the compound induces apoptosis in A549 lung cancer cells through the activation of caspases and modulation of the NF-kB signaling pathway.
Case Study: A549 Cell Line
In a study involving A549 cells, treatment with this compound resulted in:
- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM.
- Apoptotic Markers: Increased levels of cleaved caspase-3 and PARP were noted, indicating apoptosis.
Table 2: Effects on A549 Cell Viability
| Concentration (µM) | Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 40 |
| 50 | 30 | 70 |
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of NF-kB Activation: This leads to decreased expression of inflammatory mediators.
- Induction of Apoptosis: Through caspase activation, promoting programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
